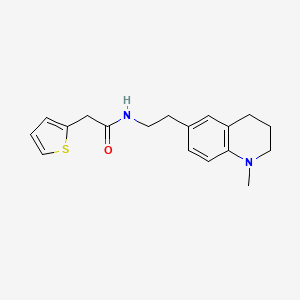
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as MTQA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MTQA is a member of the quinoline family, which has been shown to possess a variety of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of MTQA is not fully understood, but studies suggest that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. MTQA has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. Additionally, MTQA has been found to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may act by modulating the immune response.
Biochemical and Physiological Effects:
MTQA has been shown to have a variety of biochemical and physiological effects. Studies have found that MTQA can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. MTQA has also been shown to inhibit the growth and metastasis of tumors in animal models. Furthermore, MTQA has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTQA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, there are also several limitations to using MTQA in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Additionally, the potential toxicity of MTQA has not been fully evaluated, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for research on MTQA. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate the potential toxicity of MTQA and determine its safety profile. Third, studies are needed to evaluate the efficacy of MTQA in animal models of various diseases, including cancer and inflammatory diseases. Finally, further optimization of the synthesis method may lead to the development of more potent derivatives of MTQA with improved biological activity.
Métodos De Síntesis
MTQA can be synthesized through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde to form the intermediate compound, which is then reacted with thiophene-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to produce MTQA. The synthesis of MTQA has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
MTQA has been the subject of several scientific studies due to its potential as a therapeutic agent. Studies have shown that MTQA exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTQA has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, MTQA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQQECYBXLODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2903377.png)
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2903379.png)

![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)

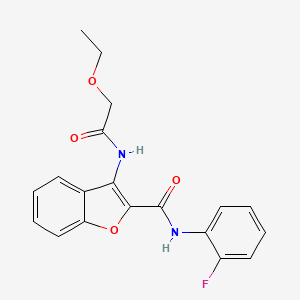
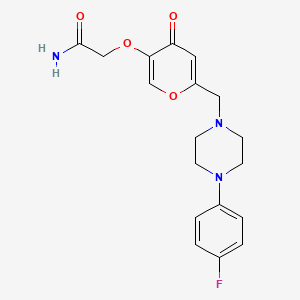

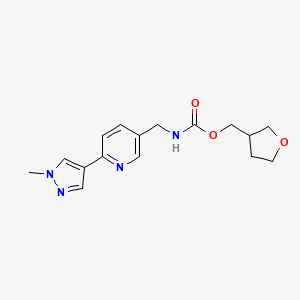
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
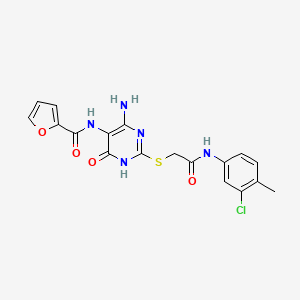
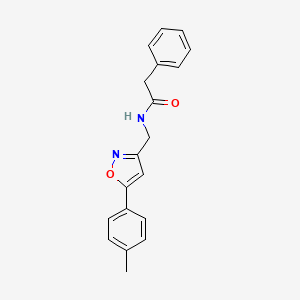
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)